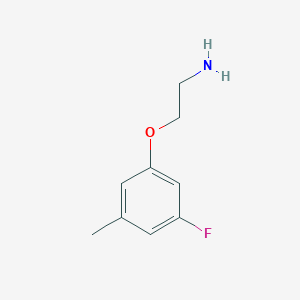
6-Benzyloxy-3-(difluoromethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzyloxy-3-(difluorométhyl)-1H-indole: est un composé organique synthétique qui appartient à la famille des indoles. Les indoles sont des composés hétérocycliques ayant une structure bicyclique, composée d'un cycle benzénique à six chaînons fusionné à un cycle pyrrole à cinq chaînons contenant de l'azote.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 6-Benzyloxy-3-(difluorométhyl)-1H-indole implique généralement plusieurs étapes, en commençant par des précurseurs disponibles dans le commerce. Une voie de synthèse courante comprend:
Formation du noyau indole: Le noyau indole peut être synthétisé par une synthèse d'indole de Fischer, où une phénylhydrazine réagit avec un aldéhyde ou une cétone en milieu acide.
Introduction du groupe benzyloxy: Le groupe benzyloxy peut être introduit par une réaction de substitution nucléophile, où un alcool benzylique réagit avec le dérivé indole en présence d'une base.
Introduction du groupe difluorométhyl: Le groupe difluorométhyl peut être introduit en utilisant un agent difluorométhylant tel que l'iodure de difluorométhyl ou une sulfone de difluorométhyl dans des conditions appropriées.
Méthodes de production industrielle
La production industrielle du 6-Benzyloxy-3-(difluorométhyl)-1H-indole peut impliquer des versions optimisées des voies de synthèse décrites ci-dessus, en mettant l'accent sur la capacité de production, la rentabilité et les considérations environnementales. Des catalyseurs et des réacteurs à flux continu peuvent être utilisés pour améliorer l'efficacité de la réaction et le rendement.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-Benzyloxy-3-(difluorométhyl)-1H-indole peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction: Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution: Des réactions de substitution nucléophile et électrophile peuvent se produire au niveau des groupes benzyloxy ou difluorométhyl.
Réactifs et conditions courants
Oxydation: Permanganate de potassium en milieu acide ou neutre.
Réduction: Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution: Chlorure de benzyle en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation: Formation des composés carbonylés correspondants.
Réduction: Formation d'alcools ou d'amines.
Substitution: Formation de dérivés indoliques substitués.
4. Applications de recherche scientifique
Le 6-Benzyloxy-3-(difluorométhyl)-1H-indole a plusieurs applications de recherche scientifique:
Chimie: Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie: Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Investigé pour son potentiel en tant qu'intermédiaire pharmaceutique dans le développement de médicaments.
Industrie: Utilisé dans le développement de nouveaux matériaux et processus chimiques.
5. Mécanisme d'action
Le mécanisme d'action du 6-Benzyloxy-3-(difluorométhyl)-1H-indole dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, modulant leur activité. Le groupe difluorométhyl peut améliorer la stabilité métabolique et la biodisponibilité du composé, tandis que le groupe benzyloxy peut influencer son affinité de liaison et sa sélectivité.
Applications De Recherche Scientifique
6-Benzyloxy-3-(difluoromethyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Benzyloxy-3-(difluoromethyl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the benzyloxy group can influence its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Composés similaires
6-Benzyloxy-1H-indole: Il manque le groupe difluorométhyl, ce qui peut entraîner des propriétés chimiques et biologiques différentes.
3-(Difluorométhyl)-1H-indole:
6-Méthoxy-3-(difluorométhyl)-1H-indole: Le groupe méthoxy peut modifier les propriétés électroniques du composé par rapport au groupe benzyloxy.
Unicité
Le 6-Benzyloxy-3-(difluorométhyl)-1H-indole est unique en raison de la présence à la fois du groupe benzyloxy et du groupe difluorométhyl, qui confèrent des propriétés chimiques et biologiques distinctes. Ces groupes peuvent améliorer la stabilité, la réactivité et le potentiel du composé pour diverses applications en recherche et dans l'industrie.
Propriétés
Formule moléculaire |
C16H13F2NO |
|---|---|
Poids moléculaire |
273.28 g/mol |
Nom IUPAC |
3-(difluoromethyl)-6-phenylmethoxy-1H-indole |
InChI |
InChI=1S/C16H13F2NO/c17-16(18)14-9-19-15-8-12(6-7-13(14)15)20-10-11-4-2-1-3-5-11/h1-9,16,19H,10H2 |
Clé InChI |
PPLYEZPXEOFRMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CN3)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


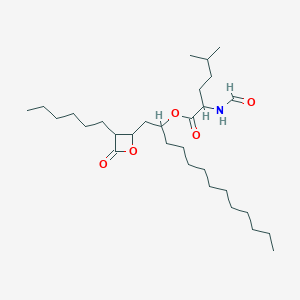
![N-Methyl-4-[(4-methyl-1-piperazinyl)methyl]benzenamine 3HCl](/img/structure/B12064357.png)
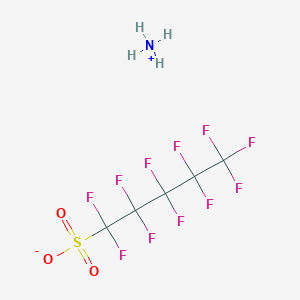



![2-(1-carboxy-2-hydroxypropyl)-4-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid](/img/structure/B12064391.png)
![2-[6'-(diethylamino)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12064395.png)
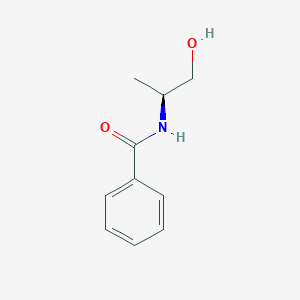

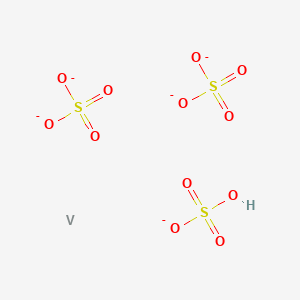
![Propanoic acid, 3-[(4-hydroxy-2,3,5-trimethylphenyl)thio]-](/img/structure/B12064441.png)
